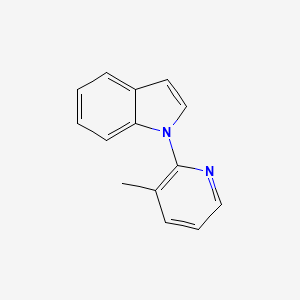![molecular formula C15H12N4O2 B14140031 1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with aromatic aldehydes. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature . This method is efficient, yielding the desired product in high purity and yield.
Industrial production methods for benzimidazole derivatives often involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine involves its interaction with various molecular targets and pathways. The benzimidazole moiety allows the compound to interact with biopolymers, inhibiting enzymes and disrupting cellular processes . For instance, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as a proton pump inhibitor for treating peptic ulcers.
Pimobendan: Used in the treatment of congestive heart failure.
Eigenschaften
Molekularformel |
C15H12N4O2 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine |
InChI |
InChI=1S/C15H12N4O2/c16-15-18-11-3-1-2-4-12(11)19(15)17-8-10-5-6-13-14(7-10)21-9-20-13/h1-8H,9H2,(H2,16,18)/b17-8+ |
InChI-Schlüssel |
LSUDLYVQHRSJJB-CAOOACKPSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C4=CC=CC=C4N=C3N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C4=CC=CC=C4N=C3N |
Löslichkeit |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid](/img/structure/B14139950.png)



![1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine](/img/structure/B14139997.png)
![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B14139998.png)
![2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140002.png)

![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)





